molecular formula C14H25BrO B13616497 1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane

1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane

Cat. No.: B13616497
M. Wt: 289.25 g/mol
InChI Key: SQNBYZYYAQUZLU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane is an organic compound that features a bromomethyl group and a cyclohexylmethoxy group attached to a cyclohexane ring. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(cyclohexylmethoxy)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia.

    Elimination Reactions: Strong bases like potassium tert-butoxide are often used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as alcohols, ethers, or amines.

    Elimination Reactions: Alkenes are typically formed.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane may have applications in:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in drug development due to its reactivity.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1-(cyclohexylmethoxy)cyclohexane
  • 1-(Iodomethyl)-1-(cyclohexylmethoxy)cyclohexane
  • 1-(Hydroxymethyl)-1-(cyclohexylmethoxy)cyclohexane

Uniqueness

1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This reactivity can be advantageous in certain synthetic applications.

Properties

Molecular Formula

C14H25BrO

Molecular Weight

289.25 g/mol

IUPAC Name

1-(bromomethyl)-1-(cyclohexylmethoxy)cyclohexane

InChI

InChI=1S/C14H25BrO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h13H,1-12H2

InChI Key

SQNBYZYYAQUZLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2(CCCCC2)CBr

Origin of Product

United States

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